

Total Synthesis of (±)-Denudatin B: A Detailed Methodological Overview

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Compound of Interest

Compound Name: Denudatin B

Cat. No.: B1195108

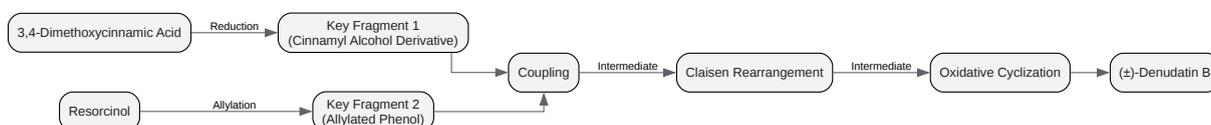
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This document provides a comprehensive overview of the methodology for the total synthesis of (±)-**Denudatin B**, a neolignan with reported anti-inflammatory and antiplatelet aggregation properties. The protocol is based on a convergent synthetic strategy, offering a practical route to this biologically active natural product. Detailed experimental procedures for key reactions are provided, along with a summary of quantitative data for intermediates and the final product.

Synthetic Strategy Overview

The total synthesis of (±)-**Denudatin B** is achieved through a multi-step sequence starting from commercially available 3,4-dimethoxycinnamic acid and resorcinol. The overall strategy involves the preparation of two key fragments that are subsequently coupled and cyclized to afford the core structure of **Denudatin B**.



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Caption: Overall synthetic workflow for (±)-**Denudatin B**.

Quantitative Data Summary

The following table summarizes the yields for each key step in the synthesis of (±)-**Denudatin B** and its precursors.

Step	Product	Starting Material(s)	Reagents and Conditions	Yield (%)
1	Methyl 3,4-dimethoxycinnamate (1)	3,4-Dimethoxycinnamic acid	Methanol, Acetyl chloride	98.4
2	(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol (2)	Compound 1	DIBAL-H, Dichloromethane	-
3	(E)-3-(3,4-dimethoxyphenyl)allyl acetate (4)	Compound 2	Acetyl chloride, TEA	41.4 (over 2 steps)
4	1-(Allyloxy)-3-hydroxybenzene (6)	Resorcinol	Allyl bromide, K ₂ CO ₃ , DMF	60
5	(E)-3-(Allyloxy)phenyl 3-(3,4-dimethoxyphenyl)acrylate	Compound 5, Compound 6	TBUP, ADDP, Dichloromethane	-
6	(E)-4-(Allyloxy)-2-(3-(3,4-dimethoxyphenyl)acryloyloxy)phenol (7)	-	N,N-diethylaniline, 230 °C	-
7	(±)-Denudatin B (8)	Compound 7	Lead tetraacetate, Methanol	15

Note: Yields for some intermediate steps were not explicitly reported in the source literature and are therefore omitted.

Experimental Protocols

Synthesis of Methyl 3,4-dimethoxycinnamate (1)

To a solution of 3,4-dimethoxycinnamic acid in methanol, acetyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the crude product is purified to afford compound 1 as white crystals.[1]

Synthesis of (E)-3-(3,4-dimethoxyphenyl)allyl acetate (4)

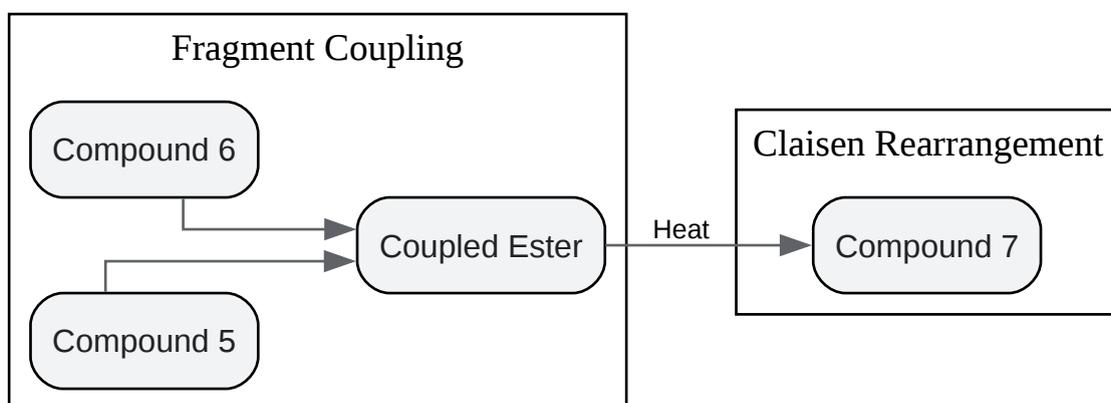
Compound 1 (1 equivalent) is dissolved in anhydrous dichloromethane under an argon atmosphere and cooled to -70 °C. Diisobutylaluminium hydride (DIBAL-H, 4 equivalents) is added dropwise. Upon completion of the reduction to the corresponding alcohol (Compound 2), the reaction is quenched. The crude alcohol is then acetylated using acetyl chloride and triethylamine (TEA) to yield compound 4 as a white solid after purification.[1]

Synthesis of 1-(Allyloxy)-3-hydroxybenzene (6)

Resorcinol (1 equivalent) is dissolved in N,N-dimethylformamide (DMF), and potassium carbonate (K_2CO_3) is added. Allyl bromide (1 equivalent) is then added, and the mixture is stirred at room temperature. After the reaction is complete, the mixture is worked up with an aqueous solution and extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give compound 6.[1]

Coupling of Fragments and Subsequent Rearrangement

The carboxylic acid precursor (Compound 5, obtained from hydrolysis of Compound 4) and the allylated phenol (Compound 6) are coupled using a suitable coupling agent. The resulting ester undergoes a Claisen rearrangement by heating in N,N-diethylaniline at 230 °C in a sealed tube to yield the rearranged intermediate, Compound 7.[1]

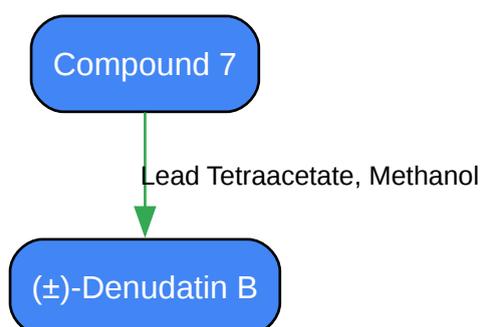


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Caption: Key fragment coupling and Claisen rearrangement steps.

Oxidative Cyclization to (±)-Denudatin B (8)

The rearranged intermediate, Compound 7 (1 equivalent), is dissolved in dry methanol. Lead tetraacetate (2 equivalents) is added, and the mixture is stirred at room temperature for 2 hours. After completion, the solvent is evaporated, and the residue is extracted with dichloromethane. The crude product is purified by flash column chromatography on silica gel to afford (±)-Denudatin B.^[1]



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Caption: Final oxidative cyclization to yield (±)-Denudatin B.

Characterization Data for (±)-Denudatin B (8)

- ^1H NMR (600 MHz, CDCl_3) δ : 6.88–6.85 (m, 2H), 6.78 (d, $J = 1.3$ Hz, 1H), 6.26 (s, 1H), 5.88 (dd, $J = 17.0, 10.1$ Hz, 1H), 5.82 (s, 1H), 5.35 (d, $J = 9.5$ Hz, 1H), 5.29 (s, 1H), 5.17–5.09 (m, 2H), 3.89 (s, 3H), 3.88 (s, 3H), 3.13 (s, 3H), 1.13 (d, $J = 6.8$ Hz, 3H).
- ^{13}C NMR (151 MHz, CDCl_3) δ : 187.21, 174.73, 149.78, 149.34, 142.98, 135.14, 131.23, 129.69, 119.76, 117.36, 111.06, 109.50, 102.80, 91.45, 77.78, 56.01, 55.99, 51.20, 49.78, 40.98, 33.59.

This detailed protocol provides a reproducible method for the total synthesis of (\pm)-**Denudatin B**, enabling further investigation of its biological activities and potential therapeutic applications.

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